Research into hAChE/hBACE-1-IN-3 has been documented in various scientific articles, notably those published in journals focusing on medicinal chemistry and pharmacology. The compound is synthesized using methodologies that integrate computational drug design with experimental validation, as highlighted in studies examining structure-activity relationships and pharmacological evaluations .
hAChE/hBACE-1-IN-3 can be classified as a dual inhibitor, specifically targeting:
The synthesis of hAChE/hBACE-1-IN-3 involves several key steps, typically starting from readily available precursors. A common synthetic route includes:
The synthetic process is optimized for yield and purity, often employing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for characterization. The final product is evaluated for its inhibitory activity against both hAChE and hBACE-1 using enzyme kinetics assays .
The molecular structure of hAChE/hBACE-1-IN-3 features a core oxadiazole ring linked to piperazine moieties. This design allows for effective interaction with the active sites of both target enzymes.
The compound's molecular formula and weight are critical for understanding its pharmacokinetic properties. Such data typically includes:
hAChE/hBACE-1-IN-3 undergoes specific chemical reactions that facilitate its interaction with target enzymes:
Kinetic studies reveal that increasing concentrations of hAChE/hBACE-1-IN-3 lead to decreased maximum velocity () in enzyme reactions while increasing Michaelis constant (), indicating competitive inhibition .
The mechanism by which hAChE/hBACE-1-IN-3 exerts its effects involves:
In vitro studies demonstrate that this dual inhibition leads to increased levels of acetylcholine and reduced amyloid-beta production, potentially improving cognitive function .
hAChE/hBACE-1-IN-3 is typically characterized by:
Key chemical properties include:
Relevant analyses often include stability studies under various pH levels and temperatures to assess its viability as a therapeutic agent .
hAChE/hBACE-1-IN-3 holds promise in several scientific applications:
The ongoing research aims to refine its efficacy and safety profile through advanced formulations and delivery methods .
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: